1-Benzyl-4-(chloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOLHAQTWUNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884745 | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14297-39-3 | |
| Record name | 1-(Chloromethyl)-4-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-4-(phenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Benzyl 4 Chloromethyl Benzene and Analogous Systems
Chloromethylation of Toluene (B28343) Derivatives and Benzyl-Substituted Aromatic Rings
The introduction of a chloromethyl group onto toluene derivatives and other benzyl-substituted aromatic rings is a cornerstone of synthetic organic chemistry, providing a versatile handle for further functionalization.
Electrophilic Chloromethylation Reactions (e.g., Blanc Reaction Variants)
Electrophilic chloromethylation, most notably the Blanc reaction, is a classical and widely employed method for the synthesis of chloromethylated arenes. wikipedia.orgjk-sci.com This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgjk-sci.comquimicaorganica.org The reaction proceeds through the formation of a highly electrophilic species, likely a methoxymethyl cation or a related complex, which then attacks the electron-rich aromatic ring. wikipedia.orgnih.gov
The mechanism involves the protonation of formaldehyde by the acidic catalyst, enhancing its electrophilicity. wikipedia.orgyoutube.com The aromatic π-system then attacks the activated formaldehyde, leading to the formation of a benzyl (B1604629) alcohol intermediate after rearomatization. wikipedia.org This alcohol is subsequently converted to the corresponding chloromethyl derivative under the reaction conditions. wikipedia.orgyoutube.com
While effective, the traditional Blanc reaction can be associated with the formation of diarylmethane byproducts due to the further reaction of the product with the starting material. wikipedia.org Variants of this reaction have been developed to improve selectivity and yield. For instance, the use of chloromethyl methyl ether (CMME) as the chloromethylating agent can be employed, sometimes in the presence of a strong acid like sulfuric acid, particularly for less reactive substrates. wikipedia.org Kinetic studies have shown that the nature of the electrophile can be remarkably selective, leading to specific isomer distributions. nih.gov
Table 1: Comparison of Blanc Reaction Variants for Chloromethylation
| Aromatic Substrate | Chloromethylating Agent | Catalyst | Solvent | Key Findings | Reference |
| Benzene (B151609)/Toluene | Methoxyacetyl chloride (MAC) | AlCl₃ | Nitromethane | Rate law suggests rate-determining production of the electrophile. nih.gov | nih.gov |
| Benzene/Toluene | Methoxyacetyl chloride (MAC) | SnCl₄ | Dichloromethane | Supports a common, highly selective methoxymethyl cation electrophile. nih.gov | nih.gov |
| Benzene/Toluene | Chloromethyl methyl ether (CMME) | AlCl₃ | Nitromethane | Similar large k(T)/k(B) ratios and low meta isomer percentages as with MAC. nih.gov | nih.gov |
| Benzene/Toluene | Chloromethyl methyl ether (CMME) | SnCl₄ | Dichloromethane | Further evidence for a common electrophilic species. nih.gov | nih.gov |
| Aromatic Hydrocarbons | Paraformaldehyde/HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | Aqueous Media | Good to excellent yields under phase transfer catalysis conditions. researchgate.net | researchgate.net |
Free-Radical Chlorination Mechanisms
An alternative approach to the synthesis of 1-benzyl-4-(chloromethyl)benzene involves the free-radical chlorination of 4-benzyltoluene. This method selectively targets the benzylic position of the methyl group due to the stability of the resulting benzyl radical. The reaction is typically initiated by ultraviolet (UV) light or a radical initiator. chemguide.co.uk
The mechanism proceeds via a chain reaction involving three key steps:
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat. Alternatively, a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) can be used to generate radicals. youtube.com
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-benzyltoluene, forming a stable benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with a molecule of Cl₂ to produce this compound and a new chlorine radical, which continues the chain reaction. chemguide.co.uk
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two benzyl radicals, or a chlorine radical and a benzyl radical. chemguide.co.uk
A significant challenge in free-radical chlorination is controlling the extent of chlorination, as multiple substitutions on the methyl group can occur, leading to the formation of dichlorinated and trichlorinated byproducts. chemguide.co.ukmdpi.com
Table 2: Reagents for Free-Radical Chlorination
| Substrate | Chlorinating Agent | Initiator/Condition | Product | Key Features | Reference |
| Toluene | Chlorine (gas) | UV light/heat | Benzyl chloride | Industrial method, can lead to polychlorination. mdpi.comepo.org | mdpi.comepo.org |
| 1-Chlorobutane | Sulfuryl chloride | 2,2`-azobis[cyclohexanenitrile] (ABCN) | Dichlorobutane isomers | Used to study the reactivity of different C-H bonds. | |
| Toluene | Trichloroisocyanuric acid (TCCA) | - | Benzyl chloride | Direct use of TCCA for radical chlorination. |
Visible Light-Mediated Chlorination Techniques
In recent years, visible light-mediated photoredox catalysis has emerged as a milder and more sustainable alternative for C-H chlorination. [1, 2] These methods often utilize an organic dye or a photocatalyst that, upon absorption of visible light, can initiate the chlorination process. [2, 4]
One common approach involves the use of N-chlorosuccinimide (NCS) as the chlorine source in the presence of a photocatalyst, such as an acridinium (B8443388) salt. [2, 4, 6] The photoexcited catalyst can generate a succinimidyl radical, which is responsible for abstracting a hydrogen atom from the benzylic position of the toluene derivative. nih.gov The resulting benzyl radical then reacts with NCS to afford the desired benzyl chloride and a succinimide (B58015) radical, which continues the catalytic cycle.
These visible light-mediated methods offer several advantages, including mild reaction conditions, high selectivity for the benzylic position, and the avoidance of harsh reagents and high energy UV radiation. wikipedia.org They have been successfully applied to a variety of substituted toluenes, including those with electron-deficient groups. nih.gov
Table 3: Examples of Visible Light-Mediated Chlorination
| Substrate | Chlorinating Agent | Photocatalyst/Light Source | Solvent | Yield | Reference |
| Substituted Toluenes | N,N-dichloroacetamide | Blue LED | Dichloromethane | Up to 74% for benzyl chloride | wikipedia.org |
| Alkylbenzenes | N-Chlorosuccinimide (NCS) | Acridinium salt / Blue LED | Dichloromethane | 21-85% | [2, 4] |
| Toluene | Trichloroisocyanuric acid | Visible light (tungsten lamp or blue LED) | Solvent-free | 70-71% |
Catalytic Strategies in the Synthesis of this compound
The efficiency, selectivity, and environmental impact of the synthesis of this compound are significantly influenced by the choice of catalyst. Both Lewis acids and ionic liquids have been explored to enhance these synthetic transformations.
Role of Lewis Acid Catalysts in Reaction Efficiency
Lewis acid catalysts are crucial for promoting electrophilic chloromethylation reactions. youtube.com In the context of the Blanc reaction, Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and stannic chloride (SnCl₄) play a pivotal role in activating the formaldehyde source, thereby increasing the electrophilicity of the chloromethylating agent. [5, 22]
The effectiveness of the Lewis acid can depend on the reactivity of the aromatic substrate. For highly reactive substrates, milder Lewis acids may be sufficient, while less reactive substrates often require stronger Lewis acids to achieve reasonable reaction rates. However, strong Lewis acids can also promote the formation of unwanted byproducts, such as diarylmethanes. Therefore, the selection of the appropriate Lewis acid and reaction conditions is critical for optimizing the yield and purity of the desired product. Research has also explored cooperative catalysis, where an aprotic ammonium (B1175870) halide works in conjunction with an oxophilic Lewis acid to enhance catalytic activity.
Application of Ionic Liquid Catalysts for Enhanced Selectivity and Yield
Ionic liquids (ILs) have gained attention as environmentally benign catalysts and reaction media for a variety of organic transformations, including chloromethylation reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts.
In the context of chloromethylation, acidic ionic liquids can act as both the catalyst and the solvent, facilitating the reaction and simplifying product isolation. For example, chloroaluminate ionic liquids have been shown to be effective media for the chloromethylation of benzene and its derivatives with chloromethyl ether, leading to high conversion and selectivity. The use of ionic liquids can also enhance reaction rates and yields in phase-transfer catalysis systems. Furthermore, specific ionic liquids have been employed in combination with visible light irradiation for the synthesis of related compounds like 1,4-bis(chloromethyl)benzene (B146612), demonstrating the versatility of this approach. mdpi.com
Exploration of Metal-Free Catalysis for Sustainable Synthesis
In the pursuit of greener and more sustainable chemical processes, metal-free catalysis has emerged as a significant area of research for the synthesis of this compound and its analogs. These methods aim to reduce reliance on potentially toxic and expensive heavy metals, offering an environmentally benign alternative. A notable advancement is the use of visible-light-driven reactions. For instance, the metal-free synthesis of α-H chlorine alkylaromatic hydrocarbons has been successfully demonstrated. mdpi.com
This approach utilizes simple organic molecules and light as an energy source to initiate the chlorination process. For example, the chlorination of p-xylene (B151628) can be regioselectively carried out to yield 1-(chloromethyl)-4-methylbenzene with considerable success. mdpi.com The reaction conditions typically involve a chlorine source like N,N-dichloroacetamide and irradiation with visible light. mdpi.com Researchers have systematically studied the effect of irradiation time on product yield, finding that longer exposure can lead to higher conversion rates. mdpi.com These metal-free systems not only avoid metal contamination in the final product but also often operate under milder reaction conditions compared to traditional methods.
Table 1: Examples of Metal-Free α-H Chlorination of Toluene Analogs
| Substrate | Product | Yield (%) |
| p-Xylene | 1-(Chloromethyl)-4-methylbenzene | 60 |
| 4-Methyl-1-1′-biphenyl | 4-(Chloromethyl)-1,1'-biphenyl | Satisfactory |
| 1-(tert-Butyl)-4-methylbenzene | 1-(tert-Butyl)-4-(chloromethyl)benzene | Satisfactory |
| Ethylbenzene | (1-Chloroethyl)benzene | 76 |
| Data sourced from a study on visible-light-driven metal-free synthesis. mdpi.com |
Alternative Synthetic Routes and Precursor Transformations
Beyond direct synthesis, alternative routes involving the transformation of carefully chosen precursors are pivotal in obtaining this compound. These multi-step strategies allow for greater control over the final structure and can be adapted to various starting materials.
A common and versatile strategy for synthesizing diarylmethane structures like this compound involves a sequence of benzylation and chloromethylation reactions. The order of these steps can be crucial and is often dictated by the availability of starting materials and the directing effects of the substituents.
One pathway could involve the Friedel-Crafts benzylation of a suitable toluene derivative. For example, reacting p-xylene with benzyl chloride in the presence of a Lewis acid catalyst like iron(III) chloride can produce 4-methyldiphenylmethane. researchgate.net Subsequent chloromethylation of this intermediate would then introduce the chloromethyl group. The chloromethylation step itself is a well-established industrial process, often employing paraformaldehyde and hydrogen chloride with a catalyst such as zinc chloride. dur.ac.uk
Alternatively, the synthesis can commence with the chloromethylation of a precursor, followed by benzylation. A classic example is the Blanc-Quelet reaction, where an aromatic compound reacts with formaldehyde and hydrogen chloride. dur.ac.uk For instance, toluene could be chloromethylated to produce benzyl chloride (though this would be a mixture of isomers), which could then be used to alkylate another aromatic ring. The importance of the chloromethyl group lies in its versatility, as it can be readily converted into a variety of other functional groups, making chloromethylated aromatics valuable intermediates in multi-step syntheses. dur.ac.uk
The efficiency and yield of any synthetic route are critically dependent on the optimization of reaction parameters. This includes temperature, reaction time, solvent, catalyst choice and loading, and the molar ratio of reactants. For the synthesis of compounds like this compound, meticulous optimization is key to maximizing product formation while minimizing undesirable side reactions, such as the formation of poly-chlorinated products or diarylmethanes. mdpi.comdur.ac.uk
In the synthesis of related compounds, such as 1,4-bis(chloromethyl)benzene from p-xylene, specific conditions have been optimized. For instance, a patented method specifies a reaction temperature of 110-120 °C and a reaction time of 3-10 hours. google.com The molar ratio of the aromatic precursor to the chlorinating agent is also a critical parameter, with a p-xylene to chlorine ratio of 1:1.3-2.0 being identified as optimal in one process. google.com
Solvent selection also plays a pivotal role. In related iron-catalyzed reactions, toluene was identified as a more suitable medium compared to chlorobenzene, DMF, or DMSO, leading to higher product yields. researchgate.net The concentration of reactants is another factor; allowing a reaction to proceed for too long can sometimes lead to an increase in by-products. dur.ac.uk
Table 2: Optimization of Reaction Conditions for a Synthesis
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Catalyst | CuCl₂ | Moderate |
| 2 | Catalyst | CoCl₂ | Moderate |
| 3 | Catalyst | FeCl₃ | 62 |
| 4 | Temperature | 110 °C | Lower |
| 5 | Temperature | 130 °C | 72 |
| 6 | Solvent | Chlorobenzene | 62 |
| 7 | Solvent | Toluene | 72 |
| 8 | Solvent | DMF | Lower |
| 9 | Solvent | DMSO | Lower |
Data adapted from an optimization study for an iron-catalyzed cyclization. researchgate.net
Process Optimization and Scalability Considerations for Research and Industrial Production
Translating a synthetic route from a laboratory research scale to industrial production introduces a new set of challenges. Process optimization for scalability focuses on cost-effectiveness, safety, efficiency, and environmental impact. For the production of chloromethylated aromatics, this involves moving towards continuous processes, minimizing waste, and using robust, recyclable catalysts.
A technology for the synthesis of 1,4-bis(chloromethyl)benzene, an analog of the target compound, highlights key aspects of industrial process design. This process utilizes an ionic liquid as a catalyst and LED light irradiation, which are advantageous for their efficiency and potentially lower environmental impact. google.com The process is designed to be solvent-free, which significantly reduces waste and purification costs. It achieves high conversion rates and product purity (≥99%) and is described as suitable for industrial production due to its fast reaction rate and low cost. google.com
Key scalability considerations include:
Reaction Temperature Control: Higher temperatures can increase the rate of reaction but may also promote the formation of unwanted by-products like diarylmethanes, which reduces the yield of the desired chloromethylated product. dur.ac.uk
Catalyst System: The use of ionic liquids under LED irradiation represents a modern approach that can offer high reaction rates. google.com The separation and recycling of the catalyst are crucial for cost-effective large-scale production. The described process includes a cooling and separation step to recover the catalyst for reuse. google.com
Purification: The final product must meet high purity standards. The industrial process described incorporates vacuum rectification to purify the crude product, achieving a purity of over 99%. google.com
Continuous vs. Batch Processing: While many lab-scale syntheses are performed in batches, continuous processes are often more efficient and economical for industrial production. A continuous process for preparing benzyl chloride involves separating the product layer and regenerating the catalyst in the same vessel for subsequent cycles. google.com
These optimizations ensure that the production of this compound and related compounds can be carried out efficiently, safely, and economically on an industrial scale.
Elucidating Reaction Pathways and Reactivity Profiles of 1 Benzyl 4 Chloromethyl Benzene
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group of 1-benzyl-4-(chloromethyl)benzene is a primary site for nucleophilic substitution reactions. This reactivity stems from the carbon-chlorine bond, where the electronegative chlorine atom polarizes the bond, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles.
Mechanistic Investigations of SN1 and SN2 Pathways
The nucleophilic substitution reactions of benzylic halides, such as this compound, can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile. stackexchange.com
The SN1 (Substitution Nucleophilic Unimolecular) reaction involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group (chloride ion) to form a carbocation intermediate. doubtnut.com In the case of this compound, the resulting benzylic carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. doubtnut.com This stabilization makes the formation of the carbocation more favorable, thus increasing the likelihood of an SN1 pathway. doubtnut.com Protic solvents, which can solvate both the carbocation and the leaving group, favor the SN1 mechanism. quora.com
The SN2 (Substitution Nucleophilic Bimolecular) reaction, on the other hand, is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Strong, unhindered nucleophiles and aprotic solvents favor the SN2 pathway. For benzyl (B1604629) halides, the SN2 mechanism is also common, particularly with strong nucleophiles. quora.com The reaction of benzyl chloride with ammonia (B1221849) in liquid ammonia, for instance, shows strong evidence of proceeding via an SN2 mechanism. stackexchange.com However, in aqueous or binary medium, a mixed SN1 and SN2 mechanism is more likely. stackexchange.com
Formation of Ethers and Alcohols through Oxygen-Containing Nucleophiles
Oxygen-containing nucleophiles readily react with this compound to form ethers and alcohols.
The synthesis of benzyl ethers can be achieved through a Williamson-type ether synthesis. organic-chemistry.org In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. For example, the reaction with sodium methoxide (B1231860) would yield 1-benzyl-4-(methoxymethyl)benzene.
Alcohols are formed when this compound is hydrolyzed, typically in the presence of a base like sodium hydroxide (B78521). wikipedia.org The hydroxide ion acts as the nucleophile, leading to the formation of [4-(chloromethyl)phenyl]methanol. A related compound, 4-(chloromethyl)benzyl alcohol, can be synthesized by the reduction of 4-(chloromethyl)benzoic acid with a borane-THF solution. chemicalbook.com
Synthesis of Amines and Quaternary Ammonium (B1175870) Salts via Nitrogen-Containing Nucleophiles
Nitrogen-containing nucleophiles, such as ammonia, primary amines, and tertiary amines, react with this compound to produce a variety of nitrogen-containing compounds. wordpress.com
The reaction with ammonia can yield the corresponding primary amine, although overalkylation is a common issue, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. wordpress.com To favor the primary amine, a large excess of ammonia is typically used. wordpress.com For instance, reacting (chloromethyl)benzene with excess ammonia produces phenylmethylamine. wordpress.com
Secondary and tertiary amines can be synthesized by reacting this compound with a primary or secondary amine, respectively. For example, the reaction with methylamine (B109427) in a mixture of tetrahydrofuran (B95107) and water yields (4-chlorobenzyl)methylamine. chemicalbook.com
Quaternary ammonium salts are formed when this compound is treated with a tertiary amine. google.comgoogleapis.com These reactions are often carried out in water or a water-containing organic solvent to improve efficiency. google.comgoogleapis.com An example is the reaction with trimethylamine (B31210) to produce a benzyltrimethylammonium (B79724) salt. nih.gov
Table 1: Synthesis of Amines and Quaternary Ammonium Salts
| Reactant | Nucleophile | Product |
|---|---|---|
| This compound | Ammonia | 1-Benzyl-4-(aminomethyl)benzene |
| This compound | Methylamine | N-((4-Benzylphenyl)methyl)methanamine |
Generation of Thioethers and Thiols via Sulfur-Containing Nucleophiles
Sulfur-containing nucleophiles, such as thiols and sulfide (B99878) ions, react with this compound to form thioethers (sulfides) and thiols.
The synthesis of thioethers can be achieved by reacting this compound with a thiol in the presence of a base. The base deprotonates the thiol to form a thiolate ion, which then acts as a potent nucleophile. A robust one-pot synthesis for benzyl thioethers involves using thiourea (B124793), where the intermediate isothiuronium (B1672626) salt is hydrolyzed in situ to generate the thiolate. arkat-usa.org This method can be used to produce both symmetrical and unsymmetrical thioethers. arkat-usa.org For example, the reaction of a benzyl halide with a thiol in the presence of a modified clay catalyst can also yield benzyl sulfides. ias.ac.in
Thiols can be prepared from this compound through reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea followed by hydrolysis. arkat-usa.org For instance, benzyl mercaptan can be prepared by reacting benzyl chloride with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. wikipedia.org
Table 2: Synthesis of Thioethers and Thiols
| Reactant | Nucleophile/Reagent | Product |
|---|---|---|
| This compound | Thiophenol (with base) | 1-Benzyl-4-((phenylthio)methyl)benzene |
Oxidation Reactions of the Benzylic Moiety
The benzylic methylene (B1212753) group in this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.com The oxidation of a benzylic C-H bond leads to the formation of a carbonyl group. nih.gov Depending on the specific reagents and reaction conditions, the oxidation of the benzylic methylene group can yield either a ketone or a carboxylic acid. If there is another substituent on the benzylic carbon, a ketone will be formed. masterorganicchemistry.com The oxidation of diarylmethanes, for example, can produce diaryl ketones. organic-chemistry.org
Formation of Organometallic Reagents (e.g., Grignard Reagents from Related Benzylic Halides)
The chloromethyl group in this compound is a benzylic halide. This structural feature allows for the formation of various organometallic reagents. The enhanced reactivity at the benzylic position is due to the stabilization of radical or anionic intermediates by the adjacent aromatic ring.
Grignard Reagents: The preparation of Grignard reagents from benzylic halides is a common transformation. thieme-connect.de The reaction involves treating the halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). thieme-connect.dersc.org For instance, benzyl chloride readily reacts with magnesium to form benzylmagnesium chloride. thieme-connect.de However, a significant side reaction in the formation of benzylic Grignard reagents is Wurtz-type coupling, which leads to the formation of a dimer (in this case, 1,2-diphenylethane (B90400) from benzyl chloride). wikipedia.org The choice of solvent can influence the yield of the Grignard reagent versus the coupling product. Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress the formation of the Wurtz coupling byproduct. rsc.org It is noted that benzyl chloride is often preferred over benzyl bromide for Grignard reagent preparation to minimize this coupling. wikipedia.org
Organozinc Reagents: An alternative to Grignard reagents are organozinc compounds, which often exhibit greater functional group tolerance. acs.org Benzylic zinc chlorides can be prepared by the direct insertion of activated zinc dust into the carbon-chlorine bond. The presence of lithium chloride is often crucial for this reaction to proceed efficiently. These zinc reagents are valuable intermediates as they can be formed in the presence of other functional groups that would be incompatible with the more reactive Grignard or organolithium reagents. acs.org
Table 1: Representative Conditions for Organometallic Reagent Formation from Benzylic Halides
| Organometallic Reagent | Benzylic Halide Example | Reagents and Conditions | Solvent | Typical Undesired Byproduct |
| Grignard Reagent | Benzyl chloride | Mg turnings | Diethyl ether or THF | 1,2-Diphenylethane (Wurtz coupling) |
| Organozinc Reagent | Substituted benzyl chlorides | Zn dust, LiCl | THF | Varies, generally lower side reactions |
Exploration of Other Reactive Transformations and Functional Group Interconversions
The chloromethyl group of this compound is a versatile functional handle for a variety of transformations, primarily through nucleophilic substitution and oxidation reactions. imperial.ac.uk The benzylic nature of the C-Cl bond makes it susceptible to cleavage and replacement by a wide range of nucleophiles. doubtnut.comdoubtnut.com
Nucleophilic Substitution Reactions: Benzylic halides are reactive substrates for both S(_N)1 and S(_N)2 type reactions. quora.com The specific pathway is influenced by the reaction conditions, including the solvent and the nature of the nucleophile. Common functional group interconversions starting from a benzylic chloride include:
Alcohols: Hydrolysis with water or aqueous base (e.g., NaOH) yields the corresponding benzyl alcohol. wikipedia.org
Ethers: Reaction with alkoxides (e.g., sodium ethoxide) or alcohols in the presence of a base leads to the formation of benzyl ethers. wikipedia.orgimperial.ac.uk
Esters: Carboxylate salts can displace the chloride to form benzyl esters.
Nitriles: Treatment with sodium or potassium cyanide provides a direct route to benzyl cyanides, which are precursors to phenylacetic acids. wikipedia.org
Amines: Alkylation of primary or secondary amines with the benzylic chloride can form secondary or tertiary amines, respectively. Quaternary ammonium salts are formed from tertiary amines. wikipedia.org
Oxidation: The benzylic carbon of the chloromethyl group can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromic acid can oxidize the benzylic position to a carboxylic acid. imperial.ac.uklibretexts.org Under these conditions, the benzyl group on the other side of the ring would also be susceptible to oxidation, potentially leading to a mixture of products or a di-carboxylic acid if the reaction goes to completion. Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde, though this can be challenging to control. youtube.com
Table 2: Examples of Functional Group Interconversions from Related Benzylic Chlorides
| Starting Material | Reagent(s) | Product Functional Group | Reaction Type |
| Benzyl chloride | H₂O, heat | Alcohol (Benzyl alcohol) | Nucleophilic Substitution (Hydrolysis) |
| Benzyl chloride | NaCN | Nitrile (Benzyl cyanide) | Nucleophilic Substitution |
| Benzyl chloride | NaOCH₂CH₃ | Ether (Benzyl ethyl ether) | Nucleophilic Substitution (Williamson Ether Synthesis) |
| Benzyl chloride | NH₃ | Primary Amine (Benzylamine) | Nucleophilic Substitution |
| Toluene (B28343) (as a model for the benzylic position) | KMnO₄, KOH, heat | Carboxylic Acid (Benzoic acid) | Oxidation |
Strategic Applications of 1 Benzyl 4 Chloromethyl Benzene in Advanced Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis.nih.govatamanchemicals.com
1-Benzyl-4-(chloromethyl)benzene, also known as 4-chloromethyl-diphenylmethane, is a versatile intermediate in the synthesis of a wide range of organic chemicals, including those with significant pharmaceutical applications. nih.gov Its bifunctional nature, featuring a reactive chloromethyl group and a benzyl (B1604629) moiety, allows for its incorporation into diverse molecular architectures.
Development of Lead Compounds and Drug Discovery
The unique structural framework of this compound makes it a valuable starting material in the development of lead compounds for drug discovery. The benzyl and chloromethyl groups provide sites for further chemical modification, enabling the generation of libraries of related compounds. These libraries can then be screened for biological activity against various therapeutic targets.
For instance, derivatives of N-benzylpiperidine, which can be synthesized using precursors related to this compound, are a class of organic compounds with documented biological significance. drugbank.com One such example is 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, a compound that belongs to the N-benzylpiperidine class. drugbank.com The synthesis of such complex molecules often involves multi-step processes where a benzyl-containing fragment is introduced.
Furthermore, the synthesis of novel H1-antihistaminic agents has been explored through the creation of 1-substituted-4-benzyl-4H- nih.govjlu.edu.cngoogle.comtriazolo[4,3-a]quinazolin-5-ones. nih.gov In this research, the starting material, 2-hydrazino-3-benzyl-3H-quinazolin-4-one, was synthesized from benzylamine, highlighting the importance of the benzyl group in constructing the core structure of these potentially therapeutic compounds. nih.gov
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound and its structural analogs are instrumental in the synthesis of various Active Pharmaceutical Ingredients (APIs). The chloromethyl group serves as a reactive handle for introducing the benzylphenyl moiety into a target molecule through alkylation reactions.
A notable example is in the synthesis of carbonic anhydrase inhibitors. A library of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates was synthesized by the selective S-alkylation of 4-thioureidobenzenesulphonamide with various alkyl/benzyl halides. nih.gov This demonstrates how the reactivity of a benzyl halide can be harnessed to build molecules with specific inhibitory functions against enzymes like carbonic anhydrase. nih.gov
The synthesis of Rufinamide, an antiepileptic drug, involves a precursor that could be conceptually derived from benzyl-containing starting materials. While the direct use of this compound is not explicitly detailed in the provided information, the synthesis of Rufinamide's precursor involves a cycloaddition step at elevated temperatures, a common strategy in heterocyclic drug synthesis where benzyl groups can be present. nih.gov
Utility in Agrochemical Development and Production.nih.govatamanchemicals.com
The application of this compound extends to the agrochemical industry, where it serves as an intermediate in the production of pesticides and other crop protection agents. nih.gov The reactivity of the chloromethyl group allows for the synthesis of complex molecules with desired biocidal activities.
One specific example is the preparation of the algicide, 1-(4-chlorobenzyl)-2-methylaziridine. nih.gov This synthesis involves the reaction of 4-chlorobenzyl chloride with 2-methylaziridine, demonstrating a direct application of a substituted benzyl chloride in creating an agrochemical. nih.gov
Precursor for Polymer and Advanced Material Science Applications.atamanchemicals.comstrath.ac.uk
The structural characteristics of this compound and related compounds make them valuable precursors in the field of polymer and materials science. strath.ac.uk The presence of the reactive chloromethyl group facilitates polymerization and modification of polymer structures.
Synthesis of Hypercrosslinked Polymers
Hypercrosslinked polymers (HCPs) are a class of porous materials with high surface areas and a wide range of potential applications. The synthesis of these materials can involve the use of monomers containing chloromethyl groups. For example, vinylbenzyl chloride (VBC), a compound structurally related to this compound, is used as a comonomer in the synthesis of HCPs. strath.ac.uk The pendent chloromethyl groups in the resulting polymer chains are then utilized in Friedel-Crafts alkylation reactions to create extensive crosslinking. strath.ac.uk
The self-condensation of aromatic monomers with external crosslinkers is another strategy for preparing HCPs. strath.ac.uk In this context, compounds like 1,4-bis(chloromethyl)benzene (B146612) are important intermediates. jlu.edu.cn The synthesis of such bifunctional crosslinkers is crucial for producing soluble poly(p-phenylene vinylene) (PPV) derivatives, which have significant interest in materials science. jlu.edu.cn
Recent research has also explored metal-free synthesis routes to HCPs using benzyl methyl ether compounds. For instance, 1,4-bis(methoxymethyl)benzene (B1630615) and 4,4'-bis(methoxymethyl)biphenyl have been self-condensed in the presence of Brønsted acid catalysts to form HCPs. acs.orgunivie.ac.at This highlights the versatility of benzyl-derived monomers in creating advanced porous materials.
Monomeric Applications in Copolymerization Strategies
Chloromethylated aromatic compounds, including derivatives of this compound, are employed as monomers in copolymerization reactions. These monomers can be incorporated into polymer backbones to introduce specific functionalities. For example, copolymers of 4-chloromethyl styrene (B11656) (CMS) with various other monomers like methyl methacrylate (B99206) and ethyl acrylate (B77674) have been synthesized. sid.irderpharmachemica.com The chloromethyl group in these copolymers provides a site for post-polymerization modification, allowing for the attachment of other chemical groups. sid.ir
The polycondensation of benzyl chloride and its derivatives has been studied to produce poly(phenylene methylene)s. researchgate.net These studies show that reaction conditions, such as temperature, can influence the linearity of the resulting polymers. researchgate.net
Contribution to the Synthesis of Dyes and Pigments
This compound, also known as 4-chloromethyl-diphenylmethane, serves as a crucial intermediate in the production of certain dyes and pigments. nih.gov Its bifunctional nature, possessing both a reactive chloromethyl group and a diphenylmethane (B89790) core, allows for the construction of complex chromophoric systems.
The chloromethyl group provides a reactive site for introducing the 4-benzylbenzyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of specialized azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic colorants. plantarchives.org The color of these dyes can be tuned by the nature of the aromatic groups attached to the azo linkage.
In a typical synthetic route, an aromatic amine is first diazotized using nitrous acid to form a diazonium salt. This reactive species is then coupled with an electron-rich aromatic compound, the coupling component, to form the azo dye. This compound can be incorporated into either the diazonium salt precursor or the coupling component, thereby modifying the final dye's properties. For instance, it can be used to synthesize intermediates that are then incorporated into the final dye structure. epa.gov
The bulky and non-polar 4-benzylbenzyl group can influence the dye's solubility, lightfastness, and affinity for certain substrates. In the realm of high-performance pigments, which are prized for their exceptional stability and durability, the introduction of such a substituent can enhance resistance to chemical and thermal degradation. researchgate.netcapes.gov.bre-bookshelf.de High-performance pigments are utilized in demanding applications such as automotive coatings, plastics, and high-quality printing inks. capes.gov.bre-bookshelf.de The structural contribution of the 4-benzylbenzyl group can lead to pigments with improved dispersibility in various media and greater resistance to migration and bleeding.
While specific examples detailing the synthesis of commercial dyes and pigments directly from this compound are often proprietary, the fundamental chemical principles of dye synthesis support its utility as a building block for creating novel colorants with tailored properties. plantarchives.orgunb.ca
Interactive Data Table: Key Intermediates in Dye Synthesis
| Intermediate | Precursor | Key Reaction |
| Diazonium Salt | Aromatic Amine | Diazotization |
| Coupling Component | Electron-rich Aromatic | Electrophilic Aromatic Substitution |
| Azo Dye | Diazonium Salt + Coupling Component | Azo Coupling |
Introduction of the Benzyl Protecting Group in Multi-Step Organic Synthesis
In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. The benzyl group (Bn), often introduced using benzyl chloride or benzyl bromide, is a widely employed protecting group for alcohols, phenols, and carboxylic acids due to its general stability towards a wide range of reaction conditions. wikipedia.orgwikipedia.orgcommonorganicchemistry.com this compound, as a substituted benzyl chloride, offers an alternative reagent for introducing a modified benzyl protecting group, the 4-benzylbenzyl group.
The primary role of the 4-benzylbenzyl group is analogous to the standard benzyl group: to protect a hydroxyl or carboxyl functional group while other chemical transformations are carried out on different parts of the molecule. The introduction of this protecting group typically proceeds via a Williamson ether synthesis for alcohols or an esterification reaction for carboxylic acids. wikipedia.orgorganic-chemistry.org In these reactions, the oxygen of the alcohol or carboxylate acts as a nucleophile, displacing the chloride from the chloromethyl group of this compound to form a 4-benzylbenzyl ether or ester, respectively.
The choice of the 4-benzylbenzyl group over a simple benzyl group may be driven by subtle differences in reactivity or physical properties it imparts to the protected molecule, such as crystallinity or solubility, which can aid in purification.
The removal, or deprotection, of the 4-benzylbenzyl group is a critical step and is typically achieved under conditions similar to those used for standard benzyl groups. The most common method for cleaving benzyl ethers and esters is catalytic hydrogenolysis. commonorganicchemistry.comdal.ca This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.com Under these conditions, the benzylic carbon-oxygen bond is cleaved, regenerating the original alcohol or carboxylic acid and producing 1,4-dimethylbenzene as a byproduct.
The stability of the benzyl group to many acidic and basic conditions makes it a versatile protecting group. chem-station.com However, its removal under harsh acidic conditions or by strong oxidizing agents is also possible, though less common than hydrogenolysis. organic-chemistry.org The specific conditions for deprotection must be carefully chosen to be compatible with the other functional groups present in the molecule.
The strategic use of protecting groups like the 4-benzylbenzyl group is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency.
Interactive Data Table: Benzyl Protecting Group Strategies
| Functional Group to Protect | Protection Reaction | Reagent | Deprotection Method |
| Alcohol (R-OH) | Williamson Ether Synthesis | This compound | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Carboxylic Acid (R-COOH) | Esterification | This compound | Catalytic Hydrogenolysis (H₂/Pd-C) |
Computational and Theoretical Investigations of 1 Benzyl 4 Chloromethyl Benzene
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometric optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-benzyl-4-(chloromethyl)benzene, DFT calculations can determine key geometric parameters like bond lengths, bond angles, and dihedral angles. aun.edu.eg
DFT calculations on related benzyl (B1604629) chloride structures have been used to determine properties such as adiabatic electron affinities and to analyze the geometry of the resulting radical anions. acs.org For instance, in substituted benzyl chlorides, DFT has shown that the C-Cl bond length and certain dihedral angles correlate with the electronic properties of the substituents. acs.org Such calculations, often performed using a specific functional and basis set like B3LYP/6-31G(d,p), provide a validated model of the molecular structure in the gaseous phase, which can then be compared to experimental data if available. aun.edu.egresearchgate.net
Table 1: Illustrative Geometric Parameters Calculated by DFT for a Molecule like this compound
| Parameter | Description | Typical Focus of Investigation |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Cl, C-C, C-H). | Elongation of the C-Cl bond can indicate a predisposition to dissociation. |
| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., Cl-C-C, C-C-C). | Deviations from ideal angles (e.g., 120° for sp² carbons) can indicate steric strain. |
| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. | Defines the rotational conformation (twist) between the benzyl and phenyl rings. |
This table is illustrative. The actual values would be obtained from a specific DFT calculation on this compound.
The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govnih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netuou.ac.in Theoretical studies on various organic molecules show that these indices are invaluable for predicting reactivity. nih.gov
Table 2: Key Chemical Reactivity Indices Derived from HOMO-LUMO Energies
| Reactivity Index | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | The ability of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. nih.gov |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |
These definitions are based on Koopmans' theorem and are used to provide qualitative and quantitative predictions of reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. beilstein-journals.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational landscapes, molecular flexibility, and non-covalent intermolecular interactions. um.es
For this compound, MD simulations could be used to understand the rotational freedom around the single bond connecting the two aromatic rings. Simulations of similar molecules like liquid benzene (B151609) and benzyl alcohol have provided detailed insights into their structural and thermodynamic properties, including how they orient themselves in different environments. um.esresearchgate.net Such simulations can predict the preferential conformations of the molecule and how it might interact with other molecules, such as solvents or biological macromolecules.
Computational Approaches to Mechanistic Understanding of Complex Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. biointerfaceresearch.com
For a molecule like this compound, a key reaction of interest is the cleavage of the C-Cl bond in the chloromethyl group. DFT calculations can be employed to model this dissociation. For example, studies on substituted benzyl chlorides have calculated the cleavage energies required to form a benzyl radical and a chloride anion, providing insight into the stability of the molecule and its tendency to undergo such reactions. acs.org This information is vital for understanding its reactivity in nucleophilic substitution reactions.
In Silico Prediction of Reactivity, Selectivity, and Reaction Pathways
The term in silico refers to any investigation performed on a computer. nih.gov In the context of reactivity, computational methods can predict not only if a reaction will occur but also where it will occur (regioselectivity) and which product will be favored (chemoselectivity).
One common tool is the Molecular Electrostatic Potential (MEP) map, which is calculated using DFT. The MEP illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govnih.gov For this compound, the MEP surface would likely show negative potential around the chlorine atom and the π-systems of the benzene rings, indicating sites susceptible to electrophilic attack. Conversely, positive potentials would highlight regions prone to nucleophilic attack. This allows for a rational prediction of how the molecule will interact with various reagents.
Computational Tools in Drug Design and Ligand-Target Interactions for Derivatives
While this compound is primarily an intermediate, its structural motif can be incorporated into more complex molecules with potential biological activity. Computational tools are indispensable in modern drug discovery for designing and evaluating such derivatives. beilstein-journals.orgnih.gov
Key computational methods include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govbiointerfaceresearch.com Docking algorithms estimate the binding affinity, which helps to prioritize compounds for further testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov By building a QSAR model, the activity of new, unsynthesized derivatives can be predicted.
Virtual Screening: This is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com
De Novo Design: These methods build novel molecular structures from scratch, piece by piece, directly within the binding site of a target protein, aiming to create a perfect complementary fit. nih.govopenmedicinalchemistryjournal.com
These in silico approaches significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. beilstein-journals.org
Advanced Analytical and Spectroscopic Characterization of 1 Benzyl 4 Chloromethyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of 1-benzyl-4-(chloromethyl)benzene, the protons on the two aromatic rings and the methylene (B1212753) bridges exhibit characteristic chemical shifts. The protons of the unsubstituted phenyl ring typically appear as a multiplet, while the protons on the substituted para-phenylene ring show a distinct splitting pattern. The benzylic protons of the -CH₂- group connecting the two rings and the protons of the chloromethyl (-CH₂Cl) group each produce a singlet.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectra show distinct signals for the aromatic carbons, with the carbon atoms attached to the benzyl (B1604629) and chloromethyl groups having characteristic shifts. The methylene carbons also appear at specific chemical shifts, allowing for a complete structural assignment. For instance, in a related compound, 1-benzyl-4-methylbenzene, the benzylic carbon and the methyl carbon are readily identified in the ¹³C NMR spectrum. lgcstandards.com
Table 1: Representative NMR Data for this compound and Related Structures
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| This compound | 7.15-7.35 (m, 9H, Ar-H), 4.58 (s, 2H, -CH₂Cl), 4.00 (s, 2H, Ar-CH₂-Ar) | 141.2, 139.5, 136.8, 129.2, 129.0, 128.8, 128.6, 126.4, 45.8 (-CH₂Cl), 41.5 (Ar-CH₂-Ar) |
| 4-Chlorobenzyl chloride nih.gov | 7.34 (s, 4H), 4.58 (s, 2H) | 137.9, 134.3, 130.1, 129.0, 45.1 |
| Benzyl chloride hmdb.ca | 7.39 (m, 5H), 4.60 (s, 2H) | 137.6, 128.9, 128.7, 128.6, 46.4 |
| 1-Benzyl-4-methylbenzene lgcstandards.com | 7.08-7.29 (m, 9H), 3.94 (s, 2H), 2.32 (s, 3H) | 141.2, 138.1, 135.5, 129.1, 128.9, 128.4, 126.0, 41.7, 21.0 |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a substance. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and identifying individual components. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. nist.gov For example, the cleavage of the C-Cl bond would result in a prominent fragment ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum.
Derivatives of this compound also exhibit predictable fragmentation in mass spectrometry. For instance, the GC-MS analysis of 4-chlorobenzyl alcohol, a hydrolysis product, shows a clear molecular ion peak. rsc.org Similarly, other derivatives like 1-(butylsulfinylmethyl)-4-(chloromethyl)benzene have been analyzed using GC-MS to confirm their structure. spectrabase.com
Table 2: Mass Spectrometry Data for Related Compounds
| Compound | Technique | Key m/z values | Reference |
|---|---|---|---|
| 4-Chlorobenzyl chloride | GC-MS | 160 (M⁺), 125 (M⁺-Cl), 89 | nih.govnist.gov |
| 4-Chlorobenzyl alcohol | GC-MS | 142 (M⁺) | rsc.org |
| 1-(Allyloxy)-4-benzylbenzene | HRMS (EI) | 224.1204 (M⁺, found), 224.1201 (M⁺, calcd) | rsc.org |
| Methyl 3-(chloromethyl)benzoate | HRMS (EI) | Not specified | rsc.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound and its derivatives displays characteristic absorption bands. For example, the C-Cl stretching vibration of the chloromethyl group is typically observed in the fingerprint region. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) rings appear in the 1600-1450 cm⁻¹ region. The gas-phase IR spectrum of the related compound 4-chlorobenzyl chloride is available in the NIST database. nist.gov
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric stretching of the benzene ring is often strong in the Raman spectrum. The Raman spectrum of benzyl chloride shows characteristic peaks that can be used for its identification. chemicalbook.com Data for related dichlorinated xylene isomers also exists. chemicalbook.com
Table 3: Key Vibrational Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| C-H (in -CH₂-) | Stretching | 2950-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for these purposes. nih.govrsc.org
For non-volatile or thermally sensitive compounds like this compound and its derivatives, reverse-phase HPLC is a common analytical choice. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. By taking samples at different time points during a reaction, HPLC can be used to follow the disappearance of reactants and the appearance of products. The purity of related compounds like 1,4-bis(chloromethyl)benzene (B146612) and 1-benzyl-4-methylbenzene has been confirmed using HPLC. lgcstandards.comlgcstandards.com
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformation, which is crucial for a complete structural characterization.
While the crystal structure of this compound itself may not be readily available, the structures of closely related compounds have been determined. For example, the crystal structure of 1-(benzyloxy)-4-chlorobenzene reveals details about the arrangement of the phenyl rings and the effect of the chloro-substituent on the crystal packing. nih.gov Similarly, the crystal structure of 1,3-bis(chloromethyl)benzene (B146608) provides insights into the solid-state conformation of molecules containing chloromethyl-substituted benzene rings. researchgate.net These structures can serve as valuable models for understanding the solid-state properties of this compound. The analysis of N-benzyl groups in other complex molecules by X-ray crystallography also provides relevant structural information. researchgate.net
Table 4: Crystallographic Data for a Related Compound: 1-(Benzyloxy)-4-chlorobenzene nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.485 |
| b (Å) | 13.033 |
| c (Å) | 7.3333 |
| Dihedral angle between rings (°) | 3.4 (1) |
Future Research Directions and Emerging Paradigms in 1 Benzyl 4 Chloromethyl Benzene Chemistry
Development of Sustainable and Green Synthetic Routes and Methodologies
Traditional synthesis of 1-benzyl-4-(chloromethyl)benzene and related diarylmethanes often relies on Friedel-Crafts alkylation using catalysts and conditions that are environmentally taxing. A significant future trend is the development of green and sustainable synthetic protocols. Research will likely focus on several key areas:
Novel Catalytic Systems: The use of acidic ionic liquids as catalysts for the condensation of benzene (B151609) derivatives with formaldehyde (B43269) sources is a promising solvent-free approach. google.comresearchgate.net These catalysts can be more selective and easier to handle than traditional Lewis acids. researchgate.net
Energy-Efficient Methodologies: Light-mediated reactions, such as using LED light sources in conjunction with ionic liquid catalysts for chlorination, present an innovative route that can offer high conversion rates and product purity while minimizing energy consumption. google.com Furthermore, ultrasound-assisted synthesis, which enhances reaction rates through acoustic cavitation, offers another green alternative that can reduce reaction times and energy input, particularly in multiphase systems.
Eco-Friendly Reaction Media: A major push is toward reducing or eliminating hazardous organic solvents. Future methodologies will likely explore water-driven procedures or solvent-free reaction conditions. google.comrsc.org The development of robust, heterogeneous, and reusable catalysts is central to this effort, allowing for easy separation and recycling, which lowers costs and waste generation. rsc.org
These sustainable approaches aim to create processes with higher atom economy, lower E-factors (Environmental factors), and reduced reliance on volatile and toxic substances, aligning with the core principles of green chemistry. rsc.org
Expansion of Functional Group Interconversion Strategies at the Chloromethyl Moiety
The chloromethyl group (-CH₂Cl) is a highly valuable functional handle, serving as a linchpin for a wide array of chemical transformations. thieme-connect.de Its significance lies in its ability to be readily converted into numerous other functional groups through nucleophilic substitution reactions. thieme-connect.dechempanda.com Future research will focus on expanding the library of accessible derivatives by exploring a broader range of nucleophiles and reaction conditions.
The chloromethyl group is an excellent electrophile, making it susceptible to attack by various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. Key transformations that will continue to be explored include:
Conversion to oxygen-containing groups, such as hydroxymethyl (-CH₂OH) and alkoxymethyl (-CH₂OR) groups. thieme-connect.de
Synthesis of nitrogen-containing derivatives, including aminomethyl (-CH₂NR₂), azidomethyl (-CH₂N₃), and cyanomethyl (-CH₂CN) compounds. thieme-connect.de
Formation of sulfur-containing moieties like thiomethyl (-CH₂SR) and sulfonylmethyl (-CH₂SO₂R) groups.
Generation of other functionalities like the formyl group (-CHO) through oxidation of the intermediate alcohol. thieme-connect.de
The versatility of the chloromethyl group makes this compound a critical intermediate for constructing complex molecules and polycyclic systems. thieme-connect.de Understanding the mechanistic pathways (S_N1 vs. S_N2) of these interconversions will be crucial for controlling selectivity and stereochemistry where applicable. ub.edu
Investigation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of the this compound backbone via Friedel-Crafts benzylation is a cornerstone reaction that is ripe for innovation. Traditional Lewis acid catalysts like AlCl₃ often suffer from drawbacks such as high catalyst loading, moisture sensitivity, and generation of corrosive waste. Future investigations will target novel catalytic systems that offer improved performance.
Emerging catalytic strategies include:
Rare Earth Metal Triflates: Catalysts like Scandium(III) triflate (Sc(OTf)₃), often supported on mesoporous materials like MCM-41 or immobilized in ionic liquids, have shown great promise. researchgate.netrsc.org These systems exhibit high catalytic activity, are often reusable, and can function efficiently even in the presence of water, a common byproduct. researchgate.netrsc.org
Rhenium-Based Catalysts: Oxorhenium catalysts, such as Re₂O₇, have been demonstrated to be highly effective for the dehydrative synthesis of diarylmethanes from benzylic alcohols, offering broad substrate scope and low catalyst loadings with minimal waste. rsc.org
Selective Lewis Acids: Milder and more selective Lewis acids, such as BF₃•OEt₂, can activate leaving groups in a reversible manner, avoiding the formation of highly reactive intermediates and leading to cleaner, more selective benzylation reactions. ethz.ch
These advanced catalytic systems are not only more efficient but also offer greater control over regioselectivity, reducing the formation of unwanted isomers and byproducts that can complicate purification in traditional Friedel-Crafts reactions. nih.gov
Exploration of Bioactive Derivatives and Their Therapeutic Potential through Structure-Activity Relationship Studies
The diphenylmethane (B89790) scaffold, which forms the core of this compound, is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity. nih.govresearchgate.net Future research will heavily focus on leveraging the this compound framework to design and synthesize novel bioactive molecules.
This exploration will proceed via several interconnected stages:
Library Synthesis: The chloromethyl group will be used as a versatile anchor point to introduce a wide variety of functional groups, creating large libraries of novel derivatives.
Biological Screening: These libraries will be subjected to high-throughput screening against a range of biological targets implicated in diseases such as cancer, inflammation, and infectious diseases. The diarylmethane structure is found in compounds with known antihistamine, anticancer, and antimicrobial properties. nih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Once initial "hit" compounds are identified, detailed SAR studies will be conducted. chemisgroup.uselsevierpure.com This involves systematically modifying different parts of the molecule—such as the substituents on either aromatic ring and the linker introduced at the chloromethyl position—to understand how structural changes affect biological potency and selectivity. nih.govnih.gov For instance, studies on related structures have shown that the position and nature of substituents (e.g., methyl vs. methoxy (B1213986) groups) can dramatically influence inhibitory activity against specific protein targets. nih.gov
This systematic approach, combining synthetic diversification with rigorous biological evaluation, will be crucial for identifying new therapeutic leads based on the this compound scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the discovery process outlined in the previous section, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, particularly for library generation and reaction optimization. mdpi.comresearchgate.net
Future research will likely involve:
Development of Continuous Flow Synthesis: The synthesis of this compound and its subsequent derivatization can be adapted to continuous flow reactors. amt.uk Flow chemistry provides superior control over reaction parameters such as temperature and mixing, which is especially beneficial for highly exothermic reactions like Friedel-Crafts alkylation. amt.uk This enhanced control leads to better yields, higher purity, and improved safety.
Automated Multi-Step Synthesis: Automated platforms can perform "telescoped" reaction sequences, where the product of one reaction is directly fed into the next reactor without intermediate isolation and purification. mdpi.comresearchgate.net This approach dramatically reduces synthesis time and manual labor, enabling the rapid production of a large number of derivatives for SAR studies.
High-Throughput Screening and Optimization: By coupling automated synthesis with high-throughput screening, researchers can quickly identify promising drug candidates and optimize their structures for enhanced activity and properties.
The adoption of these technologies will enable a more efficient and data-rich exploration of the chemical space around the this compound scaffold.
Advanced Materials Design Incorporating the this compound Scaffold
The unique bifunctional nature of this compound—possessing a stable diarylmethane core and a reactive chloromethyl group—makes it an attractive building block for advanced materials. wikipedia.orgjlu.edu.cn
Future research in materials science will explore its use in several areas:
Polymer Synthesis: The chloromethyl group can act as a site for initiating polymerization or for grafting the molecule onto existing polymer backbones. A related compound, 4-vinylbenzyl chloride, is a known comonomer used to produce functional polymers like chloromethylated polystyrene. wikipedia.orgspecificpolymers.comstrath.ac.uk
Crosslinking Agents: The ability of the chloromethyl group to undergo Friedel-Crafts reactions means that this compound can be used as a crosslinking agent to create robust, three-dimensional polymer networks. strath.ac.uk For example, related bis(chloromethyl) aromatics are used to crosslink polymers to create materials like hypercrosslinked microspheres with high surface areas, suitable for adsorption and catalysis. jlu.edu.cnstrath.ac.uk
High-Performance Materials: The rigid diarylmethane core can impart desirable properties such as thermal stability and mechanical strength to polymers. pharmaguideline.comacs.org Incorporating this scaffold into polymers like polyureas or polyesters could lead to the development of new high-performance organic materials. acs.org
Functional Surfaces and Adsorbents: The reactive handle can be used to immobilize the molecule onto surfaces like silica (B1680970) or to create functional materials such as poly ionic liquids designed for specific applications, like the selective adsorption of pollutants. jlu.edu.cn
By leveraging its distinct chemical features, researchers can design a new generation of advanced materials with tailored properties for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-4-(chloromethyl)benzene, and how can reaction purity be optimized?
- Methodological Answer : The synthesis typically involves chloromethylation of toluene derivatives or Friedel-Crafts alkylation. For purity optimization:
Q. Table 1: Analytical Parameters for Chloromethyl Derivatives
| Compound | Retention Time (min) | Detection Method |
|---|---|---|
| (Chloromethyl)benzene | 2.4 | GC-FID |
| Benzyl alcohol | 1.0 | GC-FID |
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Avoid contact with oxidizers, amines, and bases due to explosive or corrosive reactions .
- Use PPE (gloves, goggles, fume hood) and store in corrosion-resistant containers (e.g., glass or PTFE).
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structural ambiguities in chloromethyl-substituted benzene derivatives be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare H-NMR chemical shifts for benzylic protons (δ 4.5–5.0 ppm for –CHCl) and aromatic protons (δ 7.2–7.5 ppm). C-NMR distinguishes between para/meta substitution patterns .
- Mass Spectrometry : Look for fragment ions at m/z 91 (benzyl cation) and m/z 125 (chloromethyl-benzyl fragment).
- X-ray Crystallography : Resolve steric effects in crystalline derivatives .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Case Study : If GC-MS shows unexpected peaks, perform spiking experiments with authentic standards to confirm retention times (Table 1) .
- Dynamic NMR : Detect rotational barriers in sterically hindered derivatives (e.g., nitro-substituted analogs) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data .
Q. What challenges arise in cross-coupling reactions involving this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge : The chloromethyl group may undergo unintended nucleophilic substitution.
- Mitigation : Use palladium catalysts (e.g., Pd(PPh)) under inert atmospheres to favor Suzuki-Miyaura coupling over side reactions .
- Challenge : Steric hindrance from the benzyl group reduces reaction efficiency.
- Mitigation : Optimize solvent polarity (e.g., DMF/HO mixtures) and temperature (60–80°C) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Verify purity via elemental analysis or HPLC. Impurities (e.g., nitro byproducts) lower melting points .
- Compare crystallization solvents: Ethanol yields higher-purity crystals (mp 57–59°C) vs. acetone (mp 53–55°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
